Pentaerythritol glycidyl ether
Overview
Description
Synthesis Analysis
PEGE is synthesized through catalytic carbon dioxide fixation, involving the carbonation of pentaerythritol glycidyl ether, followed by curing with specific reagents. This green chemistry route emphasizes the use of renewable resources and avoids toxic isocyanates, showcasing an environmentally friendly approach to polymer synthesis (Fleischer, Blattmann, & Mülhaupt, 2013).
Molecular Structure Analysis
The molecular structure of PEGE derivatives has been extensively analyzed through techniques like NMR spectroscopy and FT-ICR mass spectrometry, revealing the presence of terminal alpha-d-mannopyranoside units and trivalent mannoside dendrons. These structural features enable PEGE to function as a versatile scaffold for further chemical modifications and applications in the synthesis of complex molecular architectures (Al-Mughaid & Grindley, 2006).
Chemical Reactions and Properties
PEGE undergoes various chemical reactions, including the ring-opening polymerization and copolymerization with different monomers to produce high molecular weight copolymers. These reactions are pivotal in tailoring the properties of the resulting polymers for specific applications, such as hydrophilic interaction chromatography for polar molecules and the development of thermally stable solid polymer electrolytes (Chen et al., 2017).
Physical Properties Analysis
The physical properties of PEGE and its derivatives, such as glass transition temperature and Young's modulus, are significantly influenced by the specific synthesis route and the nature of the curing agents used. These properties are critical for the application of PEGE derivatives in creating materials with enhanced performance characteristics (Fleischer, Blattmann, & Mülhaupt, 2013).
Chemical Properties Analysis
The chemical properties of PEGE, including its reactivity with carbon dioxide and ability to form cyclic carbonates, are fundamental for its role in synthesizing environmentally friendly polymers. These properties underscore the potential of PEGE in contributing to sustainable material science and green chemistry initiatives (Fleischer, Blattmann, & Mülhaupt, 2013).
Scientific Research Applications
Pharmaceuticals and Cosmetics : A method involving phenolic polyglycidyl ethers, related to pentaerythritol glycidyl ether, is useful for synthesizing pharmaceuticals and cosmetics (Kida et al., 1993).
Bio-based Coatings : A triglycidyl eugenol derivative, related to pentaerythritol glycidyl ether, is used to create bio-based thiol-epoxy thermosets with rigidity and high thermal stability (Guzmán et al., 2018).
Synthesis of Diglycidyl Ether : Solid-liquid phase-transfer catalysis (PTC) is efficient and selective for synthesizing diglycidyl ether from protected pentaerythritol and epichlorohydrin (Murguía et al., 2002).
Copolymer Construction : The versatile monomer 1-ethoxyethyl glycidyl ether offers an efficient route to constructing copolymers containing glycidyl units (Zhang & Wang, 2015).
Radical Copolymerization : Butyl vinyl ether can be used as a macromonomer in radical copolymerization with various vinyl glycidyl ethers (Trofimov et al., 1993).
Glycodendrimer Synthesis : A nonavalent mannoside glycodendrimer based on pentaerythritol was successfully synthesized, demonstrating efficient routes for synthesis and characterization (Al-Mughaid & Grindley, 2006).
Charge Storage in Batteries : A polyether/SWCNT composite electrode demonstrates fast and reversible charge storage for an organic radical battery (Sukegawa et al., 2015).
Pharmaceutical Delivery Vehicles : Dendrimer-based pharmaceutical vehicles offer potential for targeted anticancer agents in nuclear medicine and magnetic resonance imaging (Stukalov et al., 2017).
Drug Delivery Dynamics : Dendrimers show unique concentration-dependent microscopic dynamics in aqueous solutions, making them attractive candidates for drug delivery (Wong et al., 2016).
Epoxy Resin Curing : Polyfunctional active esters effectively cure epoxy resins, increasing thermal stability with varying ester-to-epoxide ratios (Nakamura et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDLPVSQYMQDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
171564-01-5 | |
Record name | Oxirane, 2,2′-[[2,2-bis[(oxiranylmethoxy)methyl]-1,3-propanediyl]bis(oxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171564-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10863108 | |
Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol glycidyl ether | |
CAS RN |
3126-63-4 | |
Record name | Pentaerythritol tetraglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3126-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythritol glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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